Product packaging for (z)-9-Octadecen-4-olide(Cat. No.:)

(z)-9-Octadecen-4-olide

Cat. No.: B12289661
M. Wt: 280.4 g/mol
InChI Key: MFJQEKNPFKHQHP-KTKRTIGZSA-N
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Description

(Z)-9-Octadecen-4-olide is a lactone semiochemical with the molecular formula C 18 H 32 O 2 and a molecular weight of 280.45 g/mol . It is part of a class of compounds used by organisms in chemical communication . Research has identified its role as the female sex pheromone of the currant stem girdler, Janus integer , highlighting its significance in chemical ecology and pest management studies . The lactone functional group is a common motif in semiochemicals because it offers favorable physicochemical properties for signaling, including higher vapor pressure and greater lipophilicity compared to its open-chain hydroxy acid precursor, facilitating easier transport through the environment and across biological membranes . The stereochemistry of the molecule is critical for its bioactivity, as the (4R,9Z) enantiomer is the biologically active form . This makes this compound a key compound for researchers investigating structure-activity relationships in insect pheromone perception . It is also used in organic synthesis research, with several published methods available for its preparation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B12289661 (z)-9-Octadecen-4-olide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

5-[(Z)-tetradec-5-enyl]oxolan-2-one

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/b10-9-

InChI Key

MFJQEKNPFKHQHP-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCCCC=CCCCCC1CCC(=O)O1

Origin of Product

United States

Natural Occurrence and Isolation from Biological Systems

Identification in Specific Organisms and Natural Sources

The presence of (Z)-9-octadecen-4-olide has been documented in a range of biological systems, from insects to fungi, where it serves diverse ecological functions.

This compound is most notably identified as a potent, female-produced sex pheromone of the currant stem girdler, Janus integer, a pest of red currants. semanticscholar.orgrsc.orgresearchgate.net Initial studies revealed that this compound was sensitively detected exclusively by the antennae of male sawflies, suggesting a pheromonal function. scielo.brnih.gov Subsequent behavioral tests and field trials confirmed this hypothesis, demonstrating that synthetic racemic this compound is attractive to male J. integer under natural conditions. scielo.brnih.gov Further analysis established that the naturally occurring pheromone possesses the (R) absolute configuration. researchgate.net The identification of this single enantiomer in the natural material was achieved by comparing it with a synthesized racemic mixture on a chiral gas chromatography column. researchgate.netresearchgate.net

Table 1: Identification and Function of this compound in Janus integer
AttributeFindingSource(s)
Compound This compound semanticscholar.orgresearchgate.net
Organism Currant Stem Girdler (Janus integer Norton) scielo.brnih.gov
Function Female-specific sex pheromone semanticscholar.orgrsc.orgresearchgate.net
Bioactivity Attracts conspecific males scielo.brnih.gov
Natural Configuration (R)-enantiomer researchgate.net

This compound has also been detected in the extracts of the fungus Aphanoascus terreus. rsc.org Analysis of a specific compound isolated from the fungus, named ATT, using Gas Chromatography-Mass Spectrometry (GC-MS) revealed several potential chemical constituents. rsc.org Among these, one of the most likely possibilities identified was a combination of 9,12-octadecadienoic acid (Z, Z)- and this compound. rsc.org This finding suggests that the compound's natural occurrence is not limited to the animal kingdom.

The structural motif of 9-octadecen-olide appears in other biological contexts, though often as different isomers or related compounds.

Heliconius butterflies: In the scent gland extracts of male longwing tropical butterflies like Heliconius timareta, a related macrolide, (Z)-9-octadecen-13-olide , has been identified as a component of the chemical profile, rather than the 4-olide isomer. rsc.org

Parkia platycephala: Chemical analyses of extracts from the leaves, seeds, and bark of Parkia platycephala have not detected this compound. However, these studies have identified a structurally related compound, (Z)-9-octadecenamide , in both bark and seed extracts. semanticscholar.orgscielo.bracademicjournals.org This amide is noted for its antioxidant capacity. scielo.br

Table 2: Detection of Related Compounds in Other Biological Matrices
Organism/SourceCompound DetectedNotesSource(s)
Heliconius butterflies (Z)-9-octadecen-13-olideA structural isomer of the target compound. rsc.org
Parkia platycephala (Z)-9-octadecenamideA related amide, not the lactone. Found in bark and seed extracts. semanticscholar.orgscielo.bracademicjournals.org

Methodologies for Extraction and Collection from Biological Samples

The identification of this compound from biological sources relies on precise extraction and analytical techniques capable of isolating and characterizing volatile compounds.

In the study of Janus integer, researchers utilized methods to capture the volatile compounds released by the insects. researchgate.net This involved collecting the airborne emissions from both male and female sawflies. researchgate.net In parallel, whole-body extracts were prepared to analyze the compounds present within the insects' bodies. researchgate.net This dual approach ensures the capture of both actively released semiochemicals and stored precursor or related compounds.

To pinpoint the female-specific pheromone in J. integer, scientists employed coupled gas chromatographic-electroantennographic detection (GC-EAD). researchgate.net This powerful technique separates the chemical components of an extract via gas chromatography while simultaneously measuring the electrical response of an insect's antenna to each component as it elutes from the column. researchgate.net

The GC-EAD analysis of female volatile emissions and whole-body extracts showed a single, distinct peak of activity on male antennae, which corresponded to this compound. researchgate.net Crucially, this antennal response was absent when analyzing samples derived from males, confirming the compound's female specificity. researchgate.net The identification was further solidified through coupled gas chromatographic-mass spectrometric (GC-MS) analysis and comparison with authentic, synthesized standards. researchgate.net

Advanced Elucidation of Stereochemistry and Structural Features

Spectroscopic and Chromatographic Approaches for Definitive Structure Determination

A multi-faceted approach combining separation science with spectroscopic detection is required to unambiguously determine the structure of (z)-9-Octadecen-4-olide from complex biological extracts.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to screen volatile mixtures for biologically active compounds. wikipedia.orgyoutube.com It simultaneously channels the effluent from a gas chromatography column to a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation. wikipedia.orgresearchgate.net This allows researchers to pinpoint which specific compounds in a complex mixture elicit an olfactory response in the target insect. youtube.com

In the context of identifying mosquito oviposition pheromones like this compound, GC-EAD is a critical first step. Extracts from mosquito-related sources, such as egg rafts or larval rearing water, are injected into the GC. As individual compounds elute from the column, the insect's antenna will generate a measurable electrical signal—a depolarization—in response to any compound it can detect. wikipedia.org By aligning the timing of these antennal responses with the peaks on the chromatogram, researchers can identify EAD-active components that are candidates for being part of the pheromone blend. researchgate.netnih.gov This method effectively narrows down the number of compounds that require further structural analysis from hundreds or thousands to a select few that are biologically relevant. wikipedia.org

Once a biologically active peak is identified via GC-EAD, Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is employed for its structural identification. masterorganicchemistry.comlibretexts.org As the EAD-active compound elutes from the GC column, it enters a mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule in a predictable manner. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments.

For a molecule like this compound, the mass spectrum would be analyzed for key features. The molecular ion peak (M+), if present, would indicate the compound's molecular weight. Characteristic fragment ions would provide clues about the structure. For instance, the fragmentation pattern of a lactone (a cyclic ester) would differ significantly from a linear ester or an alcohol. wiley.com By comparing the obtained mass spectrum with databases of known compounds (like the NIST library) and with the spectra of synthesized standards, a confident identification can be made. nih.gov This technique is fundamental in the analysis of insect pheromones and has been widely applied to identify volatile and non-volatile signals in numerous species. nih.govlibretexts.org

To further confirm the presence of specific functional groups and the location of the double bond, microscale chemical reactions can be performed on the isolated pheromone extract prior to re-analysis by GC. These classic techniques provide evidence that complements spectroscopic data.

Saponification : To confirm the presence of the lactone (cyclic ester) functional group, the sample can be treated with a base (e.g., sodium hydroxide). This reaction, known as saponification, hydrolyzes the ester, opening the lactone ring to form a hydroxy carboxylate salt. libretexts.orgwikipedia.org When the sample is re-analyzed by GC, the original peak corresponding to the lactone will disappear, and a new, later-eluting peak corresponding to the derivatized hydroxy acid methyl ester (after methylation) will appear, confirming the ester functionality.

Hydrogenation : To verify the presence of a carbon-carbon double bond, the sample can be subjected to catalytic hydrogenation. This reaction saturates the double bond. pearson.com Upon GC analysis, the peak for the unsaturated compound, this compound, would shift to the retention time of the corresponding saturated compound, Octadecan-4-olide. The disappearance of the original peak and the appearance of the new one confirms the presence of an alkene group.

Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide. acs.orgrsc.org This change in the molecule's structure and polarity results in a different retention time on the GC, providing further evidence for the presence of a double bond.

Ozonolysis : Oxidative cleavage of the double bond using ozone (O₃) followed by a reductive workup breaks the molecule at the double bond's location, yielding two smaller carbonyl compounds (aldehydes or ketones). For this compound, ozonolysis would cleave the 18-carbon chain at the C-9 position, producing two distinct aldehyde fragments. Identifying these fragments by GC-MS allows for the unambiguous determination of the double bond's position.

Microchemical ReactionTarget Functional GroupExpected Outcome for this compound
SaponificationLactone (Ester)Disappearance of the original lactone peak in GC analysis and appearance of a new peak corresponding to the ring-opened hydroxy acid (after derivatization).
Catalytic HydrogenationCarbon-Carbon Double BondShift in GC retention time to that of the saturated analogue (Octadecan-4-olide).
EpoxidationCarbon-Carbon Double BondFormation of an epoxide derivative, leading to a new peak with a different retention time in GC analysis.
OzonolysisCarbon-Carbon Double BondCleavage of the molecule at the C-9 position, yielding two smaller aldehyde fragments identifiable by GC-MS.

A more direct and widely used method for locating double bonds in mono-unsaturated compounds is derivatization with dimethyl disulfide (DMDS), followed by GC-MS analysis. acs.org This technique is particularly useful when ozonolysis is not feasible, for example, with very small sample quantities. The reaction involves adding DMDS across the double bond, which creates a thioether derivative. wikipedia.org

When the DMDS adduct of this compound is analyzed by GC-MS, the electron impact ionization causes the molecule to fragment predictably. acs.org Cleavage occurs on either side of the carbon-carbon bond that was originally the double bond, and which now bears the two methylthio (-SCH₃) groups. This results in two prominent fragment ions in the mass spectrum. The masses of these specific ions directly reveal the original position of the double bond. For this compound, this method would confirm the double bond is located at the 9th carbon position.

Stereoselective Total Synthesis Methodologies

Diverse Synthetic Routes to (Z)-9-Octadecen-4-olide and its Enantiomers

Asymmetric Dihydroxylation and Related Epoxide Chemistry

Asymmetric dihydroxylation, particularly the Sharpless asymmetric dihydroxylation, has proven to be a powerful tool in the synthesis of chiral lactones like this compound. rsc.org This method introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity, creating a key chiral intermediate.

In one approach, an appropriate olefin precursor is subjected to Sharpless dihydroxylation to furnish a chiral diol. rsc.org This diol can then be transformed through a series of steps, including selective protection and oxidation, to yield the target lactone.

A related and highly effective strategy involves the use of enantiomerically pure epoxides, which can be obtained through methods like Jacobsen kinetic resolution. rsc.orgrsc.org These chiral epoxides serve as versatile building blocks. For instance, a chiral epoxy chloride can undergo a base-induced ring opening followed by coupling with an appropriate organometallic reagent to assemble the carbon framework of the target molecule. researchgate.net This is exemplified by a synthesis where a chiral epoxy chloride was treated with 1-bromooctane (B94149) in a one-pot reaction to form a key alkynol intermediate, which was then converted to the final lactone in five steps. researchgate.net

Table 1: Key Features of Asymmetric Dihydroxylation and Epoxide-Based Syntheses

FeatureDescription
Key Reaction Sharpless Asymmetric Dihydroxylation or Jacobsen Kinetic Resolution of epoxides.
Key Intermediate Chiral diol or enantiomerically pure epoxide.
Advantages High enantioselectivity, well-established and reliable methods.
Example Synthesis via a chiral epoxy chloride intermediate, followed by ring-opening and alkylation. researchgate.net

Lipase-Mediated Asymmetric Acetylation and Kinetic Resolution

Enzymatic methods, particularly lipase-mediated kinetic resolutions, offer a green and efficient alternative for obtaining enantiomerically pure intermediates. nih.gov Lipases are highly selective enzymes that can differentiate between enantiomers of a racemic mixture, typically by catalyzing the acylation or hydrolysis of one enantiomer at a much faster rate than the other. researchgate.netnih.gov

In the context of this compound synthesis, a common strategy involves the kinetic resolution of a racemic alcohol precursor. researchgate.netscribd.comscribd.com For example, a racemic hydroxyester intermediate can be subjected to lipase-catalyzed acetylation. researchgate.netscribd.comscribd.com One enantiomer is selectively acetylated, leaving the other enantiomer as the unreacted alcohol, both in high enantiomeric excess (ee). scribd.comscribd.com These separated, enantiomerically enriched compounds can then be carried forward to synthesize the respective (R)- and (S)-enantiomers of the target lactone. scribd.comscribd.com Different lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS), can be screened to optimize the resolution efficiency. researchgate.netnih.gov Repeated lipase-catalyzed resolutions have been reported to achieve enantiomeric excesses as high as 95%. researchgate.netrsc.orgrsc.org

Table 2: Lipase-Mediated Kinetic Resolution in this compound Synthesis

Lipase (B570770) SourceSubstrate TypeOutcomeEnantiomeric Excess (ee)Reference
Various LipasesRacemic hydroxyesterSeparation of enantiomers via asymmetric acetylationUp to 95% after repeated resolutions researchgate.netrsc.orgrsc.org
Lipase AH-SRacemic alcoholRecovery of (R)-alcohol82% researchgate.net
Lipase PS-CRacemic alcoholRecovery of (R)-alcohol71% researchgate.net
Lipase AK-20Racemic alcoholRecovery of (R)-alcohol69% researchgate.net

Asymmetric Alkynylation Approaches for Chiral Hydroxy-Acetylenic Esters

The asymmetric addition of terminal alkynes to aldehydes is a powerful C-C bond-forming reaction that can establish a key stereocenter in the synthesis of chiral alcohols. sciengine.comnih.gov This methodology is particularly relevant for constructing γ-hydroxy-α,β-acetylenic esters, which are versatile precursors to γ-butyrolactones. nih.govacs.org

Various catalytic systems have been developed to promote the enantioselective alkynylation of aldehydes. deepdyve.com For instance, zinc-based catalysts, such as those derived from Zn(OTf)₂ and a chiral ligand like (+)-N-methylephedrine or ProPhenol, have been shown to be effective. researchgate.netnih.gov These catalysts facilitate the addition of an alkynylzinc species to an aldehyde, affording the corresponding propargyl alcohol with high enantioselectivity. nih.gov Methyl propiolate is a particularly useful alkyne in this context, as the resulting γ-hydroxy-α,β-acetylenic ester can be readily converted to the lactone. nih.gov

The resulting chiral hydroxy-acetylenic ester can then be subjected to a selective reduction of the triple bond to a Z-double bond, followed by lactonization to yield the desired this compound.

Table 3: Asymmetric Alkynylation for Chiral Alcohol Synthesis

Catalyst SystemAldehyde SubstrateAlkyne SubstrateKey Product
Zn-ProPhenolα,β-Unsaturated aldehydesMethyl propiolateChiral γ-hydroxy-α,β-acetylenic ester
Zn(OTf)₂ / (+)-N-methylephedrineAliphatic aldehydesTerminal alkynesChiral propargylic alcohol

Chiral Pool Approaches to Lactone Synthesis

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy obviates the need for an asymmetric synthesis step to introduce the primary stereocenter. For the synthesis of γ-lactones, compounds like (S)-glutamic acid are excellent starting points. researchgate.net

For example, the synthesis of the (R)-enantiomer of a related lactone was achieved starting from (S)-(+)-glutamic acid. researchgate.net The glutamic acid was converted into a chiral epoxide intermediate, which was then reacted with a Grignard reagent to introduce the side chain. researchgate.net This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. While specific applications to this compound from the chiral pool are less detailed in the provided context, the principle remains a powerful and often-used strategy in natural product synthesis. rsc.orgrsc.org Generally, chiral pool approaches have been shown to be superior in some cases to methods involving chiral reduction or alkylation, which sometimes result in lower enantiomeric excess. rsc.orgrsc.org

Strategies Involving Alkylation of Dianions

A notable strategy for the construction of the carbon skeleton of this compound involves the alkylation of a dianion. researchgate.netresearchgate.net This method allows for the formation of a key C-C bond by reacting a doubly deprotonated species with an appropriate electrophile.

One specific example involves the in situ preparation of the dianion of 4-pentyn-1-ol (B147250) from tetrahydrofurfuryl chloride and lithium amide in liquid ammonia. researchgate.net This dianion is then alkylated with an appropriate alkyl halide to introduce the remainder of the carbon chain. The resulting alkynol can then be further elaborated, including reduction of the alkyne to a Z-alkene and subsequent lactonization, to afford the target molecule. This approach provides a convergent and efficient route to the lactone framework. researchgate.net

Ring-Closing Metathesis (RCM) in Lactone Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including lactones. nih.govresearchgate.neteurjchem.com This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, facilitates the formation of a new double bond by joining two terminal olefins within the same molecule, thereby closing a ring. nih.goviscience.in

While direct application of RCM to the synthesis of this compound itself is not explicitly detailed in the provided sources, the methodology is widely used for synthesizing structurally similar unsaturated γ- and δ-lactones. nih.goviscience.in The general strategy involves the synthesis of an acyclic diene precursor, which is an ester of an unsaturated alcohol and an unsaturated carboxylic acid. eurjchem.com Treatment of this diene with a metathesis catalyst induces cyclization to form the unsaturated lactone. nih.goveurjchem.com

The efficiency of RCM can sometimes be hindered by the formation of stable metal chelates with the ester carbonyl group. nih.gov However, additives like titanium isopropoxide can destabilize these unproductive complexes and promote effective cyclization. nih.gov The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes, making it a highly valuable strategy in modern organic synthesis. nih.govresearchgate.neteurjchem.com

Key Intermediates and Reaction Steps (e.g., Acetylenic Lactone Hydrogenation)

A prominent strategy for the asymmetric synthesis of this compound involves the creation of key chiral intermediates, which are then elaborated to the final product. A common and effective approach begins with a chiral epoxide. mdpi.comrsc.org

One successful synthesis utilizes a chiral epoxide intermediate which is obtained in high enantiomeric purity through methods like Jacobsen's hydrolytic kinetic resolution (HKR). mdpi.comrsc.org This epoxide undergoes nucleophilic ring-opening with the anion of an appropriate alkyne, such as the carbanion derived from 2,4,4-trimethyl-2-oxazoline, to establish the carbon skeleton. mdpi.com This reaction sequence leads to the formation of a crucial intermediate: an acetylenic lactone. mdpi.com

The final and critical step in this pathway is the stereoselective hydrogenation of the triple bond in the acetylenic lactone to a cis (Z)-double bond. mdpi.comresearchgate.net This transformation is typically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). mdpi.comrsc.orgrsc.org The catalyst's specific formulation prevents over-reduction to the fully saturated alkane, ensuring the formation of the desired Z-alkene geometry. rsc.org The hydrogenation of the acetylenic lactone intermediate directly yields this compound. mdpi.comrsc.org

Alternative strategies have also been developed, including those based on ring-closing metathesis (RCM) reactions and asymmetric alkynylation to form gamma-hydroxy-alpha,beta-acetylenic esters, which are then selectively hydrogenated and lactonized. researchgate.netiscience.iniscience.in

Table 1: Example Synthetic Pathway to (4R,9Z)-9-Octadecen-4-olide

StepReactionKey Reagents/CatalystsIntermediate/ProductReported Yield/PuritySource(s)
1Hydrolytic Kinetic Resolution (HKR)Jacobsen's (R,R)-salen cobalt catalyst(R)-Epoxide72% yield, 96% ee mdpi.com
2Epoxide Opening & LactonizationAnion of 2,4,4-trimethyl-2-oxazoline, dil. HClAcetylenic lactone--- mdpi.com
3Stereoselective HydrogenationH₂, Lindlar's Catalyst(4R,9Z)-9-Octadecen-4-olideHigh yield mdpi.comrsc.org

Evaluation of Enantiomeric Excess and Stereochemical Purity in Synthetic Products

Confirming the stereochemical integrity of the synthesized this compound is paramount. The success of a stereoselective synthesis is quantified by measuring the enantiomeric excess (ee), which indicates the degree to which one enantiomer is present in greater amounts than the other. Syntheses of this compound have reported achieving high enantiomeric purity, with values up to 96% ee. researchgate.netrsc.org

Chiral Gas Chromatography (GC): This is a frequently used method. The synthesized lactone, or a chiral intermediate like the epoxide, is passed through a GC column containing a chiral stationary phase. researchgate.netmdpi.comrsc.org This specialized column interacts differently with the R and S enantiomers, causing them to separate and elute at different times. mdpi.com By comparing the peak areas of the two enantiomers, a precise calculation of the enantiomeric excess can be made. researchgate.netmdpi.com For instance, the enantiomeric purity of the chiral epoxide intermediate has been successfully determined using a γ-cyclodextrin-based column. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for separating enantiomers. To facilitate this analysis, the chiral alcohol precursors or the final lactone product can be converted into diastereomeric derivatives (e.g., esters of a chiral acid). mdpi.com These diastereomers can then be separated on a standard, non-chiral HPLC column. The relative amounts of the diastereomers correspond to the enantiomeric composition of the original substance. mdpi.com

The mass spectrum of derivatives, such as the dimethyl disulfide derivative, can be used to confirm the position of the double bond, ensuring the correct isomer has been synthesized. researchgate.netresearchgate.net Furthermore, the spectroscopic data of the synthetic product are compared with those of the natural compound or with published data to confirm its identity and purity. rsc.org

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Routes to Unsaturated Gamma-Lactones

The formation of unsaturated γ-lactones is generally believed to originate from hydroxy fatty acids. mdpi.comrsc.org The fundamental biosynthetic process is dependent on the shortening of a hydroxy fatty acid chain through the β-oxidation pathway, which is then followed by spontaneous cyclization, known as lactonization, to form the characteristic ring structure of the lactone. mdpi.com The production of diverse lactones is achieved by utilizing different fatty acids as starting materials, particularly those with the hydroxyl group located at different positions along the carbon chain. mdpi.com

Several key enzymatic activities have been identified as crucial for the biosynthesis of γ-lactones. These include:

Hydroxylases and Desaturases: These enzymes are responsible for introducing hydroxyl groups and double bonds into the fatty acid chain, which are critical features of the final lactone structure. mdpi.com

β-Oxidation Enzymes: This enzymatic system, comprising acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and a thiolase, cyclically removes two-carbon units from the fatty acid chain. mdpi.com

Other Oxygenases: Enzymes such as hydratases, epoxygenases, lipoxygenases, and cytochrome P450 monooxygenases also play a role in modifying the fatty acid precursor. mdpi.comnih.govacs.org

One of the most common approaches for the synthesis of γ-lactones involves the hydroxylation of carboxylic acids at the γ-carbon (C4 position), followed by the intramolecular esterification to form the lactone ring. acs.org

Investigating Fatty Acid Precursors (e.g., Oleic Acid, Palmitic Acid, Linoleic Acid)

(Z)-9-Octadecen-4-olide has been identified as the female-produced sex pheromone of the currant stem girdler, Janus integer. rsc.orgresearchgate.netscienceopen.com While direct biosynthetic studies on this specific compound are limited, extensive research on related lactone pheromones provides a strong basis for understanding its origins from common fatty acids.

Feeding experiments with labeled precursors in other species have been instrumental. For instance, studies on the biosynthesis of the related pheromone buibuilactone in the scarab beetle Anomala cuprea demonstrated that the pathway begins with saturated fatty acids like palmitic acid. rsc.orgnih.govresearchgate.net Similarly, the biosynthesis of other lactones has been shown to start from oleic acid and linoleic acid. mdpi.com It is proposed that the biosynthesis of this compound likely starts from oleic acid, a C18 unsaturated fatty acid that already contains the required double bond at the C9 position. researchgate.netresearchgate.net

Precursor Fatty AcidOrganism/System StudiedResulting Lactone(s)Citation
Palmitic Acid Anomala cuprea (Scarab Beetle)Buibuilactone ((R,Z)-dodec-5-en-4-olide) rsc.orgnih.govresearchgate.net
Oleic Acid Sporidiobolus salmonicolor (Yeast)γ-Decalactone, γ-Dodecalactone mdpi.com
Oleic Acid Nasonia vitripennis (Wasp)Hydroxylactones (via Linoleic Acid) rsc.orgresearchgate.net
Linoleic Acid Yeast Systemsδ-Decalactone mdpi.com

This table showcases findings from studies on related lactones, which inform the likely biosynthetic precursors for this compound.

Enzymatic Transformations Involved in Biosynthesis (e.g., Δ9-Desaturases, Hydroxylases)

The conversion of a simple fatty acid into a complex unsaturated lactone like this compound requires a sequence of precise enzymatic reactions. The two most critical enzyme classes in the initial stages of this pathway are desaturases and hydroxylases.

Δ9-Desaturases: These enzymes are responsible for introducing a double bond at the ninth carbon position of a fatty acid chain. nih.gov For example, the biosynthesis of oleic acid itself involves the enzyme stearoyl-CoA 9-desaturase acting on stearoyl-CoA to create the characteristic cis-9 double bond. wikipedia.orgwikipedia.org In pathways that start with a saturated fatty acid like palmitic acid (C16) or stearic acid (C18), a Δ9-desaturase is the first key enzyme, converting the saturated precursor into its monounsaturated counterpart (palmitoleic acid or oleic acid, respectively). rsc.orgresearchgate.net

Hydroxylases: Following desaturation, a hydroxylase introduces a hydroxyl (-OH) group at a specific position on the fatty acid chain. This step is crucial as it creates the hydroxy acid that will later cyclize into the lactone. mdpi.com For γ-lactones like this compound, this hydroxylation must occur at the C4 position. Hydroxylases and desaturases share similar reaction mechanisms, and enzymes like cytochrome P450s are often involved in these hydroxylation steps. mdpi.com

The general enzymatic sequence is as follows:

Fatty Acid Synthesis: Production of the initial C18 fatty acid precursor.

Desaturation: A Δ9-desaturase introduces the cis double bond at the C9 position, yielding oleic acid (if starting from stearic acid).

Hydroxylation: A specific hydroxylase introduces a hydroxyl group at the C4 position of the C18 fatty acid chain.

Lactonization: The resulting 4-hydroxy-(Z)-9-octadecenoic acid undergoes intramolecular cyclization to form the final product, this compound.

Enzymatic StepEnzyme ClassFunctionCitation
Desaturation Δ9-DesaturaseIntroduces cis-double bond at the C9 position of a C18 fatty acid chain. nih.govwikipedia.org
Hydroxylation Hydroxylase (e.g., P450)Introduces a hydroxyl group at the C4 position of the fatty acid. mdpi.com
Chain Shortening β-Oxidation EnzymesShortens fatty acid chains (relevant for other lactones). mdpi.com
Cyclization (Spontaneous)Intramolecular esterification to form the γ-lactone ring. mdpi.comrsc.org

This table outlines the key enzymatic transformations required for the biosynthesis of unsaturated γ-lactones.

Comparison with Biosynthesis of Related Lactone Pheromones

The biosynthesis of this compound can be better understood by comparing it to the well-elucidated pathways of other insect lactone pheromones.

Buibuilactone in Anomala cuprea : The biosynthesis of buibuilactone ((R,Z)-dodec-5-en-4-olide), a C12 lactone, has been studied in detail. rsc.orgnih.gov The proposed pathway is:

Start Precursor: Palmitic acid (C16:0).

Desaturation: A Δ9-desaturase converts it to (Z)-9-hexadecenoic acid (C16:1).

Hydroxylation: An 8-hydroxylase introduces a hydroxyl group, creating (R,Z)-8-hydroxyhexadec-9-enoic acid.

Chain Shortening: Two cycles of β-oxidation remove four carbons from the carboxylic acid end.

Lactonization: The resulting C12 hydroxy fatty acid cyclizes to form the γ-lactone. rsc.orgresearchgate.net

Hydroxylactones in Nasonia vitripennis : The biosynthesis of pheromones in this parasitoid wasp follows a different route:

Start Precursor: Oleic acid (C18:1).

Desaturation: An unusual (for animals) conversion of oleic acid to linoleic acid (C18:2) occurs. rsc.orgresearchgate.net

Epoxidation: An epoxidase creates vernolic acid.

Epoxide Opening: An epoxide hydrolase opens the ring to form a dihydroxy acid, which then leads to the final hydroxylactone products. rsc.orgresearchgate.net

The biosynthesis of this compound appears to be more direct than these examples. It likely starts with the readily available C18 precursor, oleic acid, and does not require the chain-shortening β-oxidation seen in buibuilactone synthesis or the additional desaturation and epoxidation steps seen in Nasonia. The key steps are simply the specific hydroxylation at the C4 position followed by lactonization.

Ecological and Behavioral Significance Non Human Systems

Function as a Female Sex Pheromone in the Currant Stem Girdler (Janus integer)

(Z)-9-Octadecen-4-olide has been identified as a female-specific volatile compound produced by the currant stem girdler, Janus integer Norton (Hymenoptera: Cephidae). nih.govresearchgate.netbohrium.com Initial investigations revealed that this compound is sensitively detected by the antennae of males but not females, suggesting a role as a sex pheromone. nih.govresearchgate.net This pheromonal function was later confirmed through behavioral tests in both laboratory and field settings. nih.gov

The identification process involved the analysis of volatile emissions and whole-body extracts from both male and female currant stem girdlers. researchgate.net Gas chromatographic comparisons of these extracts demonstrated the female-specific nature of this compound. researchgate.netresearchgate.net Further analysis using coupled gas chromatographic-electroantennographic detection (GC-EAD) confirmed that this specific compound elicited a response in male antennae. researchgate.net The structure of the γ-lactone was determined through a combination of coupled gas chromatographic-mass spectrometric (GC-MS) analysis, microchemical reactions, and comparison with synthetic standards. researchgate.net

Field trials conducted in commercial red currant fields have substantiated the role of synthetic this compound as an attractant for male J. integer. nih.gov This discovery underscores the compound's significance in the reproductive biology of the currant stem girdler and presents potential applications for monitoring and managing this agricultural pest. nih.gov The natural pheromone is a single enantiomer. researchgate.net

Behavioral Responses Elicited in Target Organisms (e.g., Male Antennal Sensitivity and Attraction)

The primary behavioral response elicited by this compound in the currant stem girdler, Janus integer, is the attraction of males. nih.govresearchgate.net This attraction is a key component of the mating process for this species. Laboratory and field studies have demonstrated that male J. integer exhibit sensitive antennal detection of this compound, which is produced by females. nih.govresearchgate.net

Field tests have provided quantitative data on the attraction of male currant stem girdlers to synthetic pheromone baits. A clear dose-response relationship has been observed, with higher doses of the pheromone generally resulting in a greater number of males being captured in traps. nih.gov For instance, in one study, traps baited with 10 mg of the pheromone captured significantly more males than those baited with 1 mg or less. nih.gov

The table below summarizes the findings from a field test illustrating the dose-dependent attraction of male J. integer to this compound.

Pheromone Bait Load (mg)Mean Number of Males Captured per Trap per Visit
1041.4
526.6
36.7
12.7

Data from a field study conducted during May 2002, with trap visits at 3-5 day intervals. nih.gov

These findings highlight the compound's potency as a sex attractant and its crucial role in mediating the reproductive behavior of J. integer. The specific sensitivity of male antennae to this female-produced lactone underscores its function as a key chemical signal in the species' communication system. nih.govresearchgate.net

Stereochemical Specificity of Pheromonal Activity

The biological activity of this compound as a sex pheromone for the currant stem girdler, Janus integer, is highly dependent on its stereochemistry.

Activity of the (R)-Enantiomer of this compound

The naturally occurring sex pheromone of the female currant stem girdler, Janus integer, has been identified as the (R)-enantiomer of this compound, specifically (4R,9Z)-9-octadecen-4-olide. nih.govisopsoc.orgvscht.czepdf.pub This was determined through the synthesis of both enantiomers and subsequent bioassays. researchgate.net Comparison of the natural pheromone with a synthesized racemic mixture on a chiral gas chromatography column revealed the presence of only a single enantiomer in the natural material. researchgate.net

Subsequent enantioselective synthesis and field trials have confirmed that the (R)-enantiomer is the biologically active form that attracts male J. integer. isopsoc.orgvscht.czepdf.pub This high degree of stereospecificity is a common feature of insect pheromones, where the precise three-dimensional structure of the molecule is critical for recognition by the corresponding receptor proteins in the male's antennae.

Inhibitory or Antagonistic Effects of Non-Natural Enantiomers (e.g., (4S,9Z)-9-Octadecen-4-olide)

Research has shown that the non-natural enantiomer, (4S,9Z)-9-octadecen-4-olide, can have an inhibitory or antagonistic effect on the attraction of male currant stem girdlers. isopsoc.orgvscht.czepdf.pub The synthesis of (4S,9Z)-9-octadecen-4-olide and its subsequent testing revealed that it is pheromonally inhibitory. researchgate.net

This antagonistic effect of the "wrong" enantiomer is a well-documented phenomenon in insect chemical communication. rsc.org In many cases, the presence of even small amounts of an inactive or inhibitory enantiomer can significantly reduce or completely disrupt the response of the target insect to the active pheromone. This highlights the remarkable specificity of the olfactory receptors involved in pheromone detection.

Structure-Activity Relationships (SAR) within Lactone Pheromones and Semiochemicals

The study of this compound contributes to the broader understanding of structure-activity relationships (SAR) within the class of lactone pheromones and other semiochemicals. vscht.czepdf.pub Lactones are a diverse group of compounds used in chemical communication by a wide range of organisms, particularly insects. rsc.org The biological activity of these molecules is intrinsically linked to their structural features, including ring size, the position and geometry of double bonds, and stereochemistry. vscht.cz

In the case of this compound, the specific combination of a γ-lactone ring, a cis double bond at the 9-position of the C18 alkyl chain, and the (R)-configuration at the chiral center are all critical for its function as a sex pheromone for Janus integer. vscht.czepdf.pub Alterations to any of these structural elements can drastically reduce or eliminate its biological activity, and in the case of the enantiomer, even lead to an inhibitory effect. researchgate.net

Comparative studies with other lactone pheromones reveal patterns in SAR. For instance, japonilure, the sex pheromone of the Japanese beetle (Popillia japonica), is also a γ-lactone, but with a different side chain length and stereochemistry. rsc.orgresearchgate.net The Osaka beetle (Anomala osakana), which shares the same habitat, uses the opposite enantiomer of japonilure, and each species is antagonized by the other's pheromone, demonstrating the importance of stereochemistry in maintaining reproductive isolation. rsc.org

Environmental Fate and Biotransformation

Identification as a Biodegradation Product (e.g., from Polyethylene (B3416737) Terephthalate (B1205515) Microplastics)

(z)-9-Octadecen-4-olide has been identified as a metabolic byproduct resulting from the bacterial degradation of polyethylene terephthalate (PET) microplastics. jchr.orgjchr.org In a study investigating the biodegradation of pre-treated PET microplastics by bacteria isolated from plastic waste surfaces, Gas Chromatography-Mass Spectrometry (GC-MS) analysis was used to identify the chemical compounds produced during the process. jchr.orgresearchgate.net

The research demonstrated that bacterial action on UV light-treated PET microplastics in a minimal salt medium (MSM) led to the formation of numerous organic compounds. jchr.orgjchr.org Among these degradation products, this compound was detected, indicating that microorganisms can transform components of the synthetic polymer into this specific lactone. jchr.org In one analysis of byproducts from UV-treated PET microplastics incubated with bacteria, this compound was found with a relative abundance of 1.08%. jchr.org Another analysis within a similar study reported its presence at 3.47%. researchgate.net

The table below details a selection of compounds identified alongside this compound following the bacterial biodegradation of pre-treated PET microplastics, as reported in the study. jchr.org

Table 1: Selected Biodegradation Products from Pre-Treated PET Microplastics

Compound Name Relative Abundance (%)
13-Docosenoic acid, methyl ester, (Z)- 20.30
Glycidyl (Z)-9-nonadecenoate 10.51
2,3-Dihydroxypropyl cis-13-docosenoate 10.45
9-OCTADECENOIC ACID (Z)-, METHYL ESTER 3.94
This compound 1.08
Dibutyl phthalate 0.95
Bis(2-ethylhexyl) phthalate 0.66

Data sourced from a GC-MS analysis of byproducts from UV light-treated PET microplastics incubated with bacteria. jchr.org

The identification of this compound, which also functions as an insect pheromone, as a degradation product of PET suggests complex transformation pathways. researchgate.netjchr.org It underscores the potential for plastic waste to be broken down into substances that can enter natural biochemical cycles. jchr.org

Enzymatic Degradation and Bioremediation Potential (General Context)

The biotransformation of this compound is primarily mediated by enzymes. As a naturally occurring lactone used in insect chemical communication, specific enzymes exist for its degradation to regulate signal perception. rsc.orgrsc.org For instance, in the Japanese beetle (Popillia japonica), which uses a related lactone as a pheromone, a pheromone-degrading esterase enzyme is responsible for removing the signal from the antennae. rsc.org Esterases are a class of hydrolase enzymes that cleave ester bonds, such as the one forming the lactone ring in this compound, typically resulting in the corresponding hydroxy acid.

The general bioremediation potential of this compound can be inferred from its identity as a natural product and a biodegradable molecule. Its production by mangrove endophytic fungi suggests it is part of natural metabolic pathways and is susceptible to further microbial breakdown. uew.edu.gh Enzymes involved in lipid metabolism, such as lipoxygenases and hydrolases, are known to act on fatty acids and their derivatives, which are structurally related to this lactone. acs.org

The enzymatic processes relevant to the transformation of this compound are summarized in the table below.

Table 2: Relevant Enzymes and Biotransformation Processes

Enzyme Class Action Relevance to this compound
Esterases Cleavage of ester bonds. rsc.org Directly responsible for degrading the lactone ring, opening it to form a hydroxy acid, thus deactivating its pheromonal signal. rsc.orgrsc.org
Desaturases Introduction of double bonds into fatty acids. Involved in the biosynthesis of unsaturated precursors required to form the (Z)-9 double bond in the molecule. rsc.org
Hydroxylases Introduction of hydroxyl (-OH) groups. A key step in the biosynthesis of related lactones, creating the precursor hydroxy acid that cyclizes to form the lactone ring. rsc.org

The fact that this compound is a product of PET biodegradation and is also a naturally synthesized and degraded compound highlights its role in potential bioremediation cycles. uew.edu.ghjchr.org Microorganisms capable of degrading plastic may produce intermediates like this lactone, which can then be metabolized by the same or other organisms in the environment, ultimately leading to the assimilation of carbon into natural ecosystem pathways. jchr.org

Table of Mentioned Compounds

Compound Name Other Names / Synonyms Molecular Formula
This compound (R,Z)-9-octadecen-4-olide; Micromolide C₁₈H₃₂O₂
Polyethylene Terephthalate PET (C₁₀H₈O₄)n
13-Docosenoic acid, methyl ester, (Z)- Methyl (Z)-13-docosenoate C₂₃H₄₄O₂
Glycidyl (Z)-9-nonadecenoate C₂₂H₄₀O₃
2,3-Dihydroxypropyl cis-13-docosenoate C₂₅H₄₈O₄
9-Octadecenoic acid (Z)-, methyl ester Methyl oleate (B1233923) C₁₉H₃₆O₂
Dibutyl phthalate DBP C₁₆H₂₂O₄
Bis(2-ethylhexyl) phthalate DEHP C₂₄H₃₈O₄
(R,Z)-dodec-5-en-4-olide Buibuilactone C₁₂H₂₀O₂

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations of (Z)-9-Octadecen-4-olide

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which dictates how it interacts with its receptor. The molecule consists of a five-membered γ-lactone ring and a long, unsaturated alkyl chain, granting it significant conformational flexibility.

Molecular Dynamics (MD) Simulations would further elucidate the dynamic behavior of this compound in a simulated biological environment (e.g., in water or near a receptor binding pocket). MD simulations track the movements of atoms over time, providing a view of the molecule's flexibility, the range of conformations it can adopt, and the timescales of these motions. Such simulations could reveal how the hydrophobic alkyl chain folds and how the polar lactone group is oriented, which are key features for receptor binding. While specific MD studies on this pheromone are scarce, research on other long-chain molecules and lactones demonstrates that these simulations can predict the most probable shapes and intramolecular interactions that stabilize certain conformations.

Table 1: Computed Physicochemical Properties of this compound.
PropertyValueSource
Molecular FormulaC18H32O2PubChem nih.gov
Molecular Weight280.4 g/molPubChem nih.gov
XLogP36.1PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count13PubChem nih.gov
Polar Surface Area26.3 ŲPubChem nih.gov

Ligand-Receptor Interactions and Binding Affinity Predictions for Pheromone Receptors

The biological activity of this compound is initiated by its binding to a specific pheromone receptor, likely an Odorant-Binding Protein (OBP) in the sensillum lymph, followed by interaction with an Olfactory Receptor (OR) on the surface of a neuron. rothamsted.ac.uk Computational docking and binding affinity predictions are powerful tools to model these interactions.

Ligand-Receptor Docking simulations would predict the preferred binding pose of this compound within the binding pocket of its target receptor. Since the specific receptor for this pheromone has not been characterized, homology models based on known insect OBPs or ORs would be used. The docking process explores various orientations and conformations of the ligand within the receptor's binding site, scoring them based on intermolecular forces like hydrogen bonds, van der Waals interactions, and hydrophobic interactions. For this compound, the carbonyl oxygen of the lactone ring is a likely hydrogen bond acceptor, while the long alkyl chain would engage in hydrophobic interactions within the receptor pocket. Studies on other lactone pheromones have shown that the shape of the binding pocket is finely tuned to accommodate the specific stereochemistry and conformation of the natural pheromone. rsc.org

Binding Affinity Predictions quantify the strength of the interaction between the ligand and the receptor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from docking poses or MD simulation trajectories. mdpi.com A lower binding energy generally indicates a stronger and more stable interaction. These predictions are critical for understanding the specificity of pheromone recognition. For instance, the natural (4R,9Z) enantiomer of 9-Octadecen-4-olide is the active pheromone, and computational models would be expected to show a significantly higher binding affinity for the R-enantiomer compared to the S-enantiomer, explaining the observed biological specificity. rsc.orgmdpi.com Research on other insect pheromones has successfully used such computational approaches to predict and rationalize the binding affinities of different ligands to their respective binding proteins. mdpi.comnih.gov

Table 2: Hypothetical Key Interactions for this compound in a Pheromone Receptor Binding Pocket.
Molecular Feature of PheromonePotential Interacting Residue TypeType of InteractionSignificance
Lactone Carbonyl OxygenSerine, Threonine, TyrosineHydrogen BondAnchors the polar head of the pheromone.
Lactone Ether OxygenPolar/Charged Residues (e.g., Lysine, Arginine)Electrostatic/PolarContributes to specific orientation.
Long Alkyl ChainLeucine, Isoleucine, Valine, PhenylalanineHydrophobic/Van der WaalsDetermines specificity and stabilizes binding.
(Z)-Alkene BondAromatic Residues (e.g., Phenylalanine, Tyrosine)π-π or CH-π StackingRecognizes the specific geometry of the chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lactone Pheromones (contextual)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. pnas.org In the context of lactone pheromones, QSAR studies can help predict the activity of novel or untested lactone derivatives and identify the key molecular features that determine pheromonal activity.

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. nih.gov Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., shape and electronic properties).

For lactone pheromones, QSAR models could explore how variations in chain length, the position and geometry of double bonds, and the size and stereochemistry of the lactone ring affect binding affinity or behavioral response. For example, a QSAR study on N-acyl-homoserine lactones demonstrated that quantum chemical descriptors combined with partial least squares regression could reliably model their activity. researchgate.net Another study on a diverse set of chemicals found that models built using multiple linear regression could successfully predict estrogen receptor binding affinity, a process analogous to pheromone-receptor binding. nih.gov

These models are valuable for guiding the synthesis of new, potentially more potent or selective, pheromone analogues for pest management applications. By understanding the structure-activity relationship, chemists can focus on modifying the parts of the molecule that the QSAR model identifies as most important for activity.

Table 3: Common Descriptors and Models in QSAR Studies of Biologically Active Molecules.
Descriptor CategoryExample DescriptorsStatistical ModelApplication Context
Constitutional (1D)Molecular Weight, Atom CountMultiple Linear Regression (MLR)General property correlation. nih.gov
Topological (2D)Wiener Index, Kier & Hall ConnectivityPartial Least Squares (PLS)Modeling activity of related series. researchgate.net
Quantum Chemical (3D)HOMO/LUMO energies, Partial ChargesArtificial Neural Networks (ANN)Predicting enzymatic activity or receptor binding. researchgate.net
Geometrical (3D)Molecular Surface Area, VolumeSupport Vector Machines (SVM)Discriminating between active and inactive compounds.

Emerging Research Avenues and Future Directions

Comprehensive Elucidation of Pheromone Blends and Their Synergistic Effects

(Z)-9-Octadecen-4-olide is a known female-specific, antennally active compound identified in the currant stem girdler, Janus integer. researchgate.netmdpi.com This suggests a primary role as a sex pheromone. researchgate.netnih.gov However, the full picture of chemical communication in this and other insects where this compound is present often involves a complex blend of semiochemicals rather than a single component. Future research will likely focus on identifying other compounds that may act in concert with this compound to elicit a full behavioral response.

The chemical communication between insects of the same species is often mediated by a specific ratio of compounds. scienceopen.com Therefore, a critical area of investigation is the identification of potential synergistic or antagonistic compounds that modulate the activity of this compound. For example, in some beetle species, the presence of an enantiomer can inhibit the response of males to the primary pheromone. researchgate.net Similarly, other compounds in a pheromone blend can enhance the attraction of the primary pheromone.

A study on the butterfly Heliconius timareta showed that the presence of both butyl oleate (B1233923) and (Z)-9-octadecen-13-olide is a species-specific signal. rsc.org This highlights the importance of understanding the complete chemical profile of an insect's volatile emissions. Advanced analytical techniques, such as coupled gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS), will be instrumental in identifying these additional compounds. researchgate.net

Furthermore, the biosynthesis of such lactones in insects is a complex process. For instance, in the scarab beetle Anomala cuprea, the biosynthesis of a similar lactone, buibuilactone, involves the desaturation of a fatty acid, followed by hydroxylation, chain shortening, and cyclization. rsc.org Understanding the biosynthetic pathway of this compound could provide insights into the production of other related and potentially synergistic compounds.

Development of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

The synthesis of specific stereoisomers of pheromones like this compound is crucial for their application in pest management, as the biological activity is often dependent on the chirality of the molecule. rsc.org While several chemical syntheses for this compound have been developed, there is a growing interest in biocatalytic and chemoenzymatic routes due to their potential for high enantioselectivity and milder reaction conditions. researchgate.netrsc.orgresearchgate.netiscience.inacs.org

Lipases are a class of enzymes that have shown significant promise in the synthesis of macrocyclic lactones. tandfonline.comnih.gov They can be used for the intramolecular cyclization of hydroxy-azaesters to produce azamacrolides, with the potential to create a library of related compounds. hku.hk Research has demonstrated the use of lipases, such as those from Candida antarctica and Pseudomonas species, for the synthesis of macrocyclic lactones. nih.govnih.gov However, these reactions can be complex, often yielding a mixture of monomeric and oligomeric products, both cyclic and linear. tandfonline.com The yield of the desired monomeric lactone can be influenced by factors such as the solvent, water activity, and the specific lipase (B570770) used. tandfonline.com

Future research in this area will likely focus on:

Screening for novel lipases with higher selectivity and efficiency for the synthesis of this compound.

Optimizing reaction conditions , including solvent engineering and water activity control, to maximize the yield of the desired lactone. tandfonline.com

Developing chemoenzymatic strategies that combine the advantages of both chemical and biological catalysts. For example, a chemical reaction could be used to create a precursor molecule that is then selectively cyclized by a lipase. hku.hkresearchgate.net

Utilizing whole-cell biocatalysts or genetically engineered microorganisms to produce the pheromone, which could offer a more sustainable and cost-effective production method. nih.gov

Catalyst TypeExampleApplication in Lactone SynthesisReference
LipaseCandida antarctica lipase BSynthesis of macrocyclic lactones from hydroxy fatty acids. nih.gov
LipaseMucor miehei lipaseCatalyzed esterification to form lactones and non-cyclic esters. tandfonline.com
LipasePseudomonas species lipaseCatalyzes the synthesis of macrocyclic lactones in organic solvents. nih.gov

Advanced Understanding of Olfactory Receptor Mechanisms for Chiral Lactones

The ability of insects to distinguish between different enantiomers of a pheromone is a fascinating aspect of chemical communication. researchgate.netchiralpedia.com This specificity is determined by the interaction of the chiral lactone with olfactory receptors (ORs) located in the insect's antennae. nih.govnih.govpnas.org Understanding the molecular mechanisms behind this recognition is a key area for future research.

Olfactory receptors are G-protein coupled receptors (GPCRs) that exhibit a high degree of specificity for their ligands. nih.govpnas.org The three-dimensional structure of both the lactone and the binding pocket of the receptor are critical for a successful interaction. chiralpedia.com For example, studies on human musk receptors have shown that specific amino acid residues within the receptor are responsible for binding to musk-smelling compounds. pnas.org

Future research will likely employ a combination of techniques to elucidate the olfactory receptor mechanisms for chiral lactones like this compound:

Homology modeling and molecular docking studies to predict the binding modes of different enantiomers to specific ORs. pnas.orgacs.org

Site-directed mutagenesis to identify the key amino acid residues in the receptor that are responsible for enantioselectivity. acs.org

Calcium imaging and electrophysiological recordings from olfactory sensory neurons to measure the response of specific receptors to different enantiomers. nih.govnih.gov

Cryo-electron microscopy to determine the high-resolution structure of the olfactory receptor in complex with the lactone, providing a detailed view of the binding interactions. nih.gov

A deeper understanding of these mechanisms could lead to the design of more potent and selective pheromone analogues for use in pest management.

Translational Research in Ecologically Sound Pest Management Strategies utilizing Semiochemicals

Semiochemicals, including pheromones like this compound, are valuable tools for developing environmentally friendly pest management strategies. entomoljournal.commbimph.complantprotection.pl These strategies aim to reduce the reliance on broad-spectrum insecticides, which can have negative impacts on non-target organisms and the environment. mbimph.com Translational research in this area focuses on moving from the identification and synthesis of pheromones to their practical application in the field. mdpi.comnumberanalytics.com

This compound has already shown potential for use in the management of the currant stem girdler, Janus integer. nih.govnimss.org Field trials have demonstrated that synthetic racemic this compound is attractive to male J. integer. researchgate.netnih.gov

Future research will focus on optimizing the use of this pheromone in integrated pest management (IPM) programs. entomoljournal.com This includes:

Mating disruption: Releasing a high concentration of the synthetic pheromone into the environment to confuse males and prevent them from finding females. mdpi.comentomoljournal.com

Mass trapping: Using pheromone-baited traps to capture a large number of pests, thereby reducing their population. entomoljournal.com

Attract-and-kill: Luring pests to a source treated with an insecticide or a pathogen. entomoljournal.com

Push-pull strategies: Using a combination of repellents ('push') to drive pests away from the crop and attractants ('pull') to lure them to a trap crop. bohrium.com

The success of these strategies depends on several factors, including the development of effective and long-lasting dispenser technologies, understanding the behavior and ecology of the target pest, and integrating the use of semiochemicals with other control methods like biological control and cultural practices. entomoljournal.combohrium.com

Pest Management StrategyDescriptionReference
Mating DisruptionHigh concentration of synthetic pheromone confuses males, preventing mating. mdpi.comentomoljournal.com
Mass TrappingPheromone-baited traps capture large numbers of pests. entomoljournal.com
Attract-and-KillPests are lured to a source treated with an insecticide or pathogen. entomoljournal.com
Push-PullRepellents drive pests from the crop, while attractants lure them to a trap crop. bohrium.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (Z)-9-Octadecen-4-olide, and how do reaction conditions influence yield and stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound typically involves hydrogenation of acetylenic precursors using Lindlar’s catalyst to achieve the Z-configuration. For example, a published protocol describes hydrogenating 150 mg of an acetylenic lactone with 15 mg of Lindlar’s catalyst, yielding 90% of the target compound as a colorless oil . Key variables include catalyst loading, hydrogen pressure, and reaction time. Researchers should optimize these parameters using kinetic monitoring (e.g., TLC or GC-MS) to minimize side reactions like over-reduction or isomerization.

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C NMR data with literature values for lactone protons (δ ~4.8–5.2 ppm) and carbonyl signals (δ ~170–175 ppm) .
  • GC-MS : Use polar columns (e.g., DB-WAX) to confirm retention times and molecular ion peaks (m/z ~280–300) .
  • IR Spectroscopy : Validate lactone carbonyl stretches (~1740 cm1^{-1}) and C=C vibrations (~1650 cm1^{-1}) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin/eye contact, as structurally similar olefins (e.g., oleic acid) can cause irritation .

Advanced Research Questions

Q. How can contradictory spectral data for this compound across studies be systematically resolved?

  • Methodological Answer :

  • Comparative Analysis : Align experimental NMR/IR data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook or Coblentz Society ).
  • Replication : Reproduce synthesis and characterization under standardized conditions (e.g., solvent purity, temperature) to isolate variables .
  • Collaborative Verification : Share raw spectral data via open-access platforms to enable peer validation, addressing biases in interpretation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC50_{50}/IC50_{50} data using software like GraphPad Prism.
  • Error Propagation : Account for uncertainties in compound purity (±1–5%) and dilution steps via Monte Carlo simulations .
  • Multivariate Analysis : Apply PCA or PLS-DA to disentangle biological effects from confounding variables (e.g., solvent toxicity) .

Q. What strategies ensure reproducibility in catalytic asymmetric synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Characterization : Pre-activate chiral catalysts (e.g., Ru-BINAP complexes) via TGA/DSC to confirm thermal stability .
  • In Situ Monitoring : Use ReactIR or HPLC to track enantiomeric excess (ee) during reactions, adjusting temperature/stirring rate dynamically .
  • Data Transparency : Report full experimental details (e.g., catalyst lot numbers, solvent water content) in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.